Daphnetin diacetate

Description

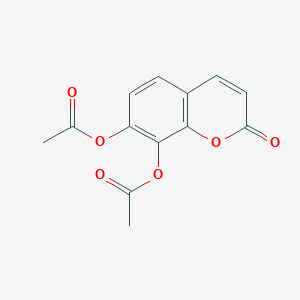

Daphnetin diacetate is a chemically modified derivative of daphnetin (7,8-dihydroxycoumarin), a natural coumarin compound isolated from plants of the Daphne genus, such as Daphne korean Nakai . Daphnetin itself exhibits diverse pharmacological activities, including anti-inflammatory, antioxidant, antitumor, and immunomodulatory properties . The diacetate form is synthesized through acetylation of the two hydroxyl groups at the C-7 and C-8 positions of daphnetin, typically using acetic anhydride and pyridine under controlled conditions . This modification enhances its stability by protecting the catechol moiety from oxidative degradation, a common issue with compounds bearing free hydroxyl groups .

Key physicochemical properties of this compound include:

Properties

CAS No. |

21784-71-4 |

|---|---|

Molecular Formula |

C13H10O6 |

Molecular Weight |

262.21 g/mol |

IUPAC Name |

(8-acetyloxy-2-oxochromen-7-yl) acetate |

InChI |

InChI=1S/C13H10O6/c1-7(14)17-10-5-3-9-4-6-11(16)19-12(9)13(10)18-8(2)15/h3-6H,1-2H3 |

InChI Key |

PXWILQNNCIKVND-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OC1=C(C2=C(C=C1)C=CC(=O)O2)OC(=O)C |

Origin of Product |

United States |

Preparation Methods

Acetylation Using Acetic Anhydride

- Procedure : Daphnetin is dissolved in an appropriate solvent such as pyridine or dry dichloromethane. Acetic anhydride is added dropwise under stirring at low temperature (0–5°C) to control the reaction rate and avoid side reactions.

- Catalysis : Pyridine often acts both as a solvent and a base catalyst, scavenging the acetic acid formed during the reaction.

- Reaction Conditions : The mixture is stirred at room temperature or slightly elevated temperatures (25–40°C) for several hours (2–6 hours) until completion.

- Workup : The reaction mixture is quenched with water, extracted with organic solvents, washed to remove pyridine and acetic acid, dried, and concentrated.

- Purification : The crude product is purified by recrystallization or column chromatography to yield daphnetin diacetate as a white crystalline solid.

Acetylation Using Acetyl Chloride

- Procedure : Daphnetin is dissolved in anhydrous solvent (e.g., dichloromethane or tetrahydrofuran). Acetyl chloride is added slowly at low temperature, often in the presence of a base such as triethylamine to neutralize hydrochloric acid generated.

- Reaction Conditions : Stirring is continued at 0–25°C for 1–4 hours.

- Workup and Purification : Similar to the acetic anhydride method, involving aqueous quenching, extraction, drying, and chromatographic purification.

Detailed Reaction Scheme

| Step | Reagents & Conditions | Description | Outcome |

|---|---|---|---|

| 1 | Daphnetin + Acetic Anhydride + Pyridine | Stir at 0–5°C then room temperature 2–6 h | Acetylation of 7,8-OH groups |

| 2 | Quench with water | Stop reaction, hydrolyze excess reagents | Reaction mixture ready for workup |

| 3 | Extraction with ethyl acetate | Separate organic layer containing product | Removal of aqueous impurities |

| 4 | Wash with dilute acid/base, water, brine | Remove pyridine and acetic acid residues | Purified organic phase |

| 5 | Dry over anhydrous sodium sulfate | Remove water from organic layer | Dry organic solution |

| 6 | Concentrate and purify by chromatography or recrystallization | Isolate pure this compound | White crystalline solid |

Research Findings and Optimization

- Reaction Yield : Typical yields for acetylation of daphnetin to this compound range from 70% to 90%, depending on reaction time, temperature, and reagent purity.

- Solvent Effects : Pyridine is preferred for its dual role as solvent and base, but alternatives like dichloromethane with triethylamine are used to avoid pyridine’s toxicity and odor.

- Temperature Control : Lower temperatures minimize side reactions such as over-acetylation or decomposition.

- Purity Assessment : Thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy confirm the complete acetylation of both hydroxyl groups.

- Stability : this compound is more stable than free daphnetin under physiological conditions, which is beneficial for pharmaceutical formulations.

Comparative Table of Preparation Methods

| Parameter | Acetic Anhydride Method | Acetyl Chloride Method |

|---|---|---|

| Reagents | Acetic anhydride, pyridine | Acetyl chloride, triethylamine |

| Solvent | Pyridine or dichloromethane | Dichloromethane or tetrahydrofuran |

| Temperature | 0–5°C initial, then room temperature | 0–25°C |

| Reaction Time | 2–6 hours | 1–4 hours |

| Yield | 70–90% | 65–85% |

| Workup Complexity | Moderate (pyridine removal required) | Moderate (acid scavenging required) |

| Product Purity | High after chromatography | High after chromatography |

| Safety Considerations | Pyridine toxicity and odor | Acetyl chloride corrosiveness |

Chemical Reactions Analysis

Substitution Reactions

The acetyl groups in daphnetin diacetate serve as protective moieties, enabling selective functionalization at other positions:

Deacetylation and Reactivity Restoration

Hydrolysis of this compound regenerates daphnetin, restoring its antioxidant activity:

Reaction Conditions:

-

Acidic hydrolysis (e.g., HCl in methanol/water) or enzymatic deacetylation.

-

Restored catechol groups enhance radical scavenging capacity, as shown by a 100-fold increase in DPPH activity compared to the diacetate form .

Biological and Antioxidant Relevance

The acetylated form exhibits markedly reduced antioxidant activity due to blocked hydroxyl groups:

| Compound | DPPH EC (μM) | ABTS EC (μM) | FRAP Activity (μM Fe) |

|---|---|---|---|

| Daphnetin | 46.20 | 72.38 | 1,298 |

| This compound | 4,562.49 | >5,000 | <100 |

| Trolox (Reference) | 53.16 | 68.15 | 1,150 |

Data derived from FRAP, DPPH, and ABTS assays .

-

Mechanistic Insight : The catechol moieties in daphnetin are critical for electron transfer in antioxidant reactions. Acetylation disrupts this process, reducing Fe-reducing power by >90% .

Stability and Metabolic Considerations

-

Metabolic Stability : this compound shows improved resistance to glucuronidation compared to daphnetin, with a 2.3-fold longer half-life in UDP-glucuronosyltransferase (UGT) assays .

-

Enzymatic Reactivation : In vivo, esterases hydrolyze the acetyl groups, reactivating the compound’s antioxidant properties .

Comparative Analysis of Derivatives

| Derivative | Substitution Site | Key Functional Group | Antioxidant Activity (vs. Daphnetin) |

|---|---|---|---|

| 4-Carboxymethyl DAP | C-4 | -COOCH | 1.5× higher |

| 3-Phenyl DAP | C-3 | -Ph | 1.2× higher |

| This compound | C-7/C-8 | -OAc | >100× lower |

Adapted from structure-activity relationship (SAR) studies .

Scientific Research Applications

Daphnetin diacetate has a wide range of scientific research applications:

Chemistry: Used as a precursor in the synthesis of various coumarin derivatives.

Biology: Studied for its effects on cellular processes and signaling pathways.

Medicine: Investigated for its therapeutic potential in treating diseases such as cancer, arthritis, and neurodegenerative disorders.

Industry: Utilized in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

Daphnetin diacetate exerts its effects through multiple molecular targets and pathways. It enhances the expression of heat shock protein 70 by downregulating the expression of nuclear factor kappa B and mitogen-activated protein kinase at the molecular level. This regulation affects neuronal apoptosis by modulating the phosphorylation of pro-apoptotic proteins (Bax/Bad) and an anti-apoptotic protein (Bcl-2) .

Comparison with Similar Compounds

Structural Analogs of Daphnetin

Daphnetin derivatives are synthesized via structural modifications at the C-3, C-4, or hydroxyl positions. Below is a comparison of key derivatives:

Key Findings :

- Antioxidant Activity : Derivatives with bulky substituents (e.g., 4-tert-butyl) show enhanced antioxidant capacity, likely due to steric protection of the active catechol moiety .

- Stability : Acetylation (this compound) mitigates oxidative degradation, making it more suitable for formulation than unmodified daphnetin .

Other Diacetate Esters

Diacetate esters vary widely in applications based on their core structure:

Key Insights :

- Pharmaceutical vs. Industrial Use: While this compound and DAF-FM diacetate are bioactive, ethylene glycol diacetate and dibutyltin diacetate serve non-therapeutic roles, highlighting the importance of core structure in determining application .

- Cell Permeability : DAF-FM diacetate’s diacetate groups enhance cellular uptake, a property shared with this compound, which may improve drug delivery .

Pharmacokinetic and Stability Comparisons

- Oxidative Stability : this compound’s acetylated hydroxyl groups prevent oxidation, unlike unmodified daphnetin, which degrades rapidly under light or air .

- Bioavailability: Nanoencapsulation of daphnetin derivatives (e.g., in solid lipid nanoparticles) further enhances solubility and sustained release, a strategy applicable to this compound .

- Activity Trade-offs : While acetylation improves stability, it may reduce direct antioxidant efficacy compared to daphnetin, as free hydroxyl groups are critical for radical scavenging .

Q & A

Q. What experimental models are commonly used to study daphnetin diacetate's anti-inflammatory and immunosuppressive properties?

The experimental autoimmune encephalomyelitis (EAE) murine model is widely employed to evaluate this compound's efficacy in autoimmune and neuroinflammatory conditions. Key parameters include clinical symptom scoring (e.g., paralysis severity), histopathological analysis of CNS inflammation/demyelination, and quantification of pro-inflammatory (IFN-γ, IL-17, TNF-α) versus anti-inflammatory cytokines (IL-4, IL-10, TGF-β) in serum or tissue homogenates .

Q. How should researchers determine optimal dosing concentrations for in vitro and in vivo studies of this compound?

Initial dosing should reference published studies (e.g., 10–50 mg/kg/day in murine EAE models) while accounting for solubility, bioavailability, and toxicity. For in vitro work, conduct dose-response assays (e.g., 1–100 μM) using primary immune cells (e.g., dendritic cells or T-cells) to assess viability (via MTT assays) and functional endpoints (e.g., NF-κB signaling inhibition). Always validate concentrations with pilot studies .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Use personal protective equipment (gloves, lab coats, eye protection), avoid inhalation/ingestion, and work in a fume hood. For powder handling, pre-centrifuge vials to prevent dispersal. Dispose of waste via institutional chemical safety guidelines. Document solvent compatibility (e.g., DMSO for stock solutions) and storage conditions (e.g., -20°C desiccated) .

Advanced Research Questions

Q. How can researchers resolve contradictory data on this compound's immunomodulatory mechanisms across studies?

Discrepancies in cytokine profiles or signaling pathways (e.g., HO-1 vs. NF-κB modulation) may arise from model heterogeneity (e.g., EAE induction protocols) or dosage variations. Address this by:

- Conducting dose-response and time-course experiments.

- Using multi-omics approaches (RNA-seq, proteomics) to identify upstream regulators.

- Comparing results across standardized models (e.g., WT vs. HO-1 knockout mice) .

Q. What methodologies are effective for analyzing this compound's impact on gut microbiota in metabolic studies?

Adapt protocols from sodium diacetate microbiota studies:

- Collect fecal samples pre-/post-intervention.

- Perform 16S rDNA sequencing for taxonomic profiling (genus/species level).

- Use PICRUSt2 or KEGG to predict functional shifts (e.g., fatty acid vs. carbohydrate metabolism).

- Correlate microbial changes with host phenotypes (e.g., obesity markers) via multivariate statistics .

Q. How can researchers enhance the reproducibility of dendritic cell (DC) suppression assays with this compound?

Standardize DC isolation (e.g., CD11c+ magnetic sorting), activation stimuli (e.g., LPS), and readouts:

- Flow cytometry for surface markers (CD80/86, MHC-II).

- ELISA for cytokine secretion (IL-12, IL-23).

- Transcriptional analysis (qPCR for NF-κB targets). Include controls for batch effects and use ≥3 biological replicates .

Q. What statistical approaches are recommended for small-sample studies involving this compound?

For low- datasets (e.g., preclinical trials with 5–10 mice/group):

Q. How should researchers integrate transcriptomic and metabolomic data to elucidate this compound's polypharmacology?

Employ systems biology workflows:

- Perform RNA-seq on treated immune cells to identify dysregulated pathways (e.g., Th17 differentiation).

- Pair with LC-MS metabolomics to detect downstream metabolites (e.g., arachidonic acid derivatives).

- Use network analysis tools (Cytoscape) to map interactions between genes, proteins, and metabolites .

Methodological Guidance

Q. What are best practices for reporting this compound's pharmacokinetic (PK) parameters in murine studies?

Include:

Q. How can researchers mitigate bias when interpreting this compound's therapeutic potential?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.